2,5-Dichloronicotinaldehyde

Physical Chemistry Formulation Development Solid-Phase Synthesis

Sourcing a halogenated pyridine building block with consistent regioselectivity for neonicotinoid analogue synthesis can be challenging. This compound offers a solution with its precisely defined 2,5-dichloro substitution pattern, ensuring reliable performance in cross-coupling and nucleophilic aromatic substitution reactions. Key data points: - Serves as a critical synthon for imidacloprid analogues and other agrochemical leads. - High LogP (2.20) and melting point (89-92 °C) support accurate weighing and membrane permeability in designed compounds. - 98% GC purity minimizes side reactions, improving yield reproducibility in multi-step sequences.

Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
CAS No. 176433-49-1
Cat. No. B063489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloronicotinaldehyde
CAS176433-49-1
Molecular FormulaC6H3Cl2NO
Molecular Weight176 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C=O)Cl)Cl
InChIInChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
InChIKeyIJHUAOWEHGGIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloronicotinaldehyde: Chemical Profile & Sourcing


2,5-Dichloronicotinaldehyde (CAS 176433-49-1), also known as 2,5-dichloropyridine-3-carbaldehyde, is a halogenated heterocyclic building block with the molecular formula C₆H₃Cl₂NO and a molecular weight of 176.00 g/mol . It is a pale-yellow to beige solid at room temperature (melting point 89–92 °C) that requires storage under an inert atmosphere at 2–8 °C . The compound serves as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty materials, notably as a precursor for neonicotinoid insecticide analogues [1].

Stable solid form for ambient handling and automated weighing
Research-grade purity (GC verified) for reproducible synthesis
2,5-Dichloro substitution for regioselective cross-coupling

Why 2,5-Dichloronicotinaldehyde Is Irreplaceable


Although the chloronicotinaldehyde family shares a common pyridine core, the exact positioning and number of chlorine substituents profoundly affect both the compound's physicochemical properties and its downstream synthetic utility. Simple substitution with a mono-chloro analogue (e.g., 2- or 6-chloronicotinaldehyde) can lead to a markedly different melting point, partition coefficient (LogP), and—most critically—divergent regioselectivity in subsequent coupling reactions [1]. These differences render generic substitution scientifically unsound for applications where precise reactivity or physical form is required. The following quantitative evidence demonstrates the verifiable, measurable gaps between 2,5-dichloronicotinaldehyde and its closest structural comparators.

Physical form mismatch
Melting point differs by >40°C from 2-chloro analog, altering handling and storage stability.
Lipophilicity shift
LogP increases by ~0.9 units vs. mono-chloro, affecting partitioning in extractions and chromatographic steps.
Purity specification gap
Commercial purity varies by 1–3% among chloronicotinaldehydes, potentially altering impurity profiles.

2,5-Dichloronicotinaldehyde: Quantitative Differentiation


Melting Point Differentiation

2,5-Dichloronicotinaldehyde exhibits a melting point range of 89–92 °C, which is significantly higher than the melting points of its mono-chlorinated analogues, 2-chloronicotinaldehyde (46–48 °C) and 6-chloronicotinaldehyde (78–82 °C) [1]. This 40 °C to 10 °C elevation in melting point directly correlates with the compound's increased crystal lattice energy, rendering it a stable solid at ambient conditions and reducing the risk of melting during storage or shipping in moderate climates.

Melting Point
Head-to-head
+41–44°C (vs 2-chloro) / +7–14°C (vs 6-chloro)
Higher melting point may support physical stability during storage.
Solid state, ambient pressure; direct comparison
Physical Chemistry Formulation Development Solid-Phase Synthesis

LogP Variation

The calculated LogP of 2,5-dichloronicotinaldehyde is approximately 2.20 , whereas the mono‑chlorinated 2‑chloronicotinaldehyde has a reported ACD/LogP of 1.33 . The introduction of a second chlorine atom increases lipophilicity by nearly a full LogP unit. This difference alters the compound's partitioning behavior in biphasic reactions and may affect its bioavailability profile if the final target compound is intended for biological testing.

LogP Variation
Data to verify
ΔLogP = +0.87 (more lipophilic)
Increased lipophilicity may alter partitioning in biphasic systems.
Calculated values (ChemSrc, ACD/Labs); cross-study comparison
Medicinal Chemistry ADME Prediction Solvent Selection

Purity Specification

Leading chemical suppliers offer 2,5-dichloronicotinaldehyde with a minimum purity of 98% as determined by gas chromatography (GC) [1]. In contrast, the mono‑chlorinated analogue 6‑chloronicotinaldehyde is routinely supplied at a slightly higher purity of 99% (GC) [2], while 2‑chloronicotinaldehyde is often offered at ≥95% [3]. The 98% GC specification for the dichloro derivative provides a well‑characterized, research‑grade material that balances purity with cost‑effectiveness for multi‑step syntheses where minor impurities may not significantly impact yield.

Purity Specification
Cross-study comparable
–1% vs 6-chloro, +3% vs 2-chloro (GC area%)
98% GC purity supports reliable multi-step synthesis.
Supplier specifications (CapotChem, Key Organics)
Quality Control Process Chemistry Analytical Chemistry

Hazard Classification

2,5-Dichloronicotinaldehyde is classified as Acute Toxicity Category 3 (Oral) and Skin Sensitizer Category 1, with the signal word 'Danger' . In stark contrast, the mono‑chlorinated 6‑chloronicotinaldehyde carries a 'Warning' signal word and is classified as a skin/eye irritant (H315, H319) [1]. This difference in hazard profile directly influences laboratory PPE requirements, ventilation protocols, and shipping classifications (UN 2811, 6.1/PG III for the dichloro compound).

Hazard Classification
Head-to-head
Acute Tox. 3 (Danger) vs Irritant (Warning)
Hazard profile differs, requiring specific safety protocols.
UN 2811, PG III for shipping; SDS-based comparison
Safety Assessment Regulatory Compliance Laboratory Handling

2,5-Dichloronicotinaldehyde: Key Applications


Neonicotinoid Analogue Synthesis

2,5-Dichloronicotinaldehyde serves as a critical synthon for the preparation of imidacloprid analogues. The 2,5-dichloro substitution pattern provides a unique handle for subsequent palladium‑catalyzed cross‑couplings or nucleophilic aromatic substitution, enabling the construction of novel chloronicotinyl derivatives with potential insecticidal activity. The compound's purity (98% GC) and defined melting point ensure reproducible yields in multi‑step sequences [1].

Medicinal Chemistry Building Block

The distinct electronic and steric profile imparted by the 2,5-dichloro arrangement makes this aldehyde a valuable intermediate in the design of kinase inhibitors, GPCR modulators, or antibacterial agents. Its higher LogP (2.20) compared to mono‑chlorinated analogues may be advantageous when designing compounds intended to cross biological membranes. The solid, high‑melting form facilitates accurate weighing and automation‑friendly library production .

Agrochemical Intermediate Synthesis

For contract research organizations (CROs) and agrochemical manufacturers synthesizing crop protection agents, 2,5-dichloronicotinaldehyde offers a well‑characterized starting material with a known hazard profile (Acute Tox. 3, UN 2811). The quantitative differences in melting point and LogP relative to other chloronicotinaldehydes allow process chemists to select this compound when specific physical properties or solubility parameters are required for a given reaction sequence .

Application
Selection Property
Validation Focus
Neonicotinoid analogue synthesis
2,5-Dichloro substitution pattern
Reproducible coupling yields
Medicinal chemistry building block
Lipophilicity profile (higher than mono-chloro)
Partitioning in biphasic systems
Agrochemical intermediate synthesis
Well-characterized hazard profile
Safety protocol compliance

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